2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione is a complex organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization . The unique structure of this compound, featuring both hydroxyimino and indane-1,3-dione moieties, makes it a subject of interest for researchers aiming to explore its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-((Hydroxyimino)ethyl)aniline with indane-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as methanesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and ketones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the indane-1,3-dione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes and ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring or the indane-1,3-dione moiety .
Scientific Research Applications
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the indane-1,3-dione moiety can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indane-1,3-dione derivatives, such as:
Indanone: Known for its use in the design of biologically active compounds like Donepezil and Indinavir.
Indole derivatives: Widely studied for their diverse biological and clinical applications.
Uniqueness
What sets 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione apart is its combination of hydroxyimino and indane-1,3-dione moieties, which confer unique chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(20-23)12-6-8-13(9-7-12)19-10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10,21,23H,1H3/b19-10?,20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIMGAMNWZLSNF-DQQWTGTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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